molecular formula C26H21ClN2O3S B2656346 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide CAS No. 850917-46-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide

Cat. No.: B2656346
CAS No.: 850917-46-3
M. Wt: 476.98
InChI Key: NIYBZICEAXYSTN-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide is a complex organic compound that features a variety of functional groups, including an indole, a benzodioxole, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the benzodioxole group, and finally the formation of the acrylamide linkage. Common reagents used in these steps include halogenated precursors, thiols, and amines, under conditions such as reflux, catalytic hydrogenation, and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary from mild to harsh, depending on the specific transformation required.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may exhibit pharmacological activity, making it of interest for drug discovery and development. Its potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may interact with these targets through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide: Similar structure but lacks the 4-chlorophenyl group.

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)ethyl)acrylamide: Similar structure but lacks the indole group.

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1H-indol-3-yl)thio)ethyl)acrylamide: Similar structure but lacks the 4-chlorophenyl group and has a different linkage.

Uniqueness

The uniqueness of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, indole moiety, and benzodioxole ring in a single molecule provides a unique scaffold for exploring diverse chemical reactions and biological activities.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3S/c27-19-9-7-18(8-10-19)25-26(20-3-1-2-4-21(20)29-25)33-14-13-28-24(30)12-6-17-5-11-22-23(15-17)32-16-31-22/h1-12,15,29H,13-14,16H2,(H,28,30)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYBZICEAXYSTN-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.